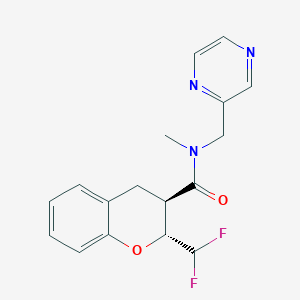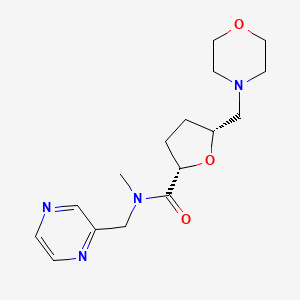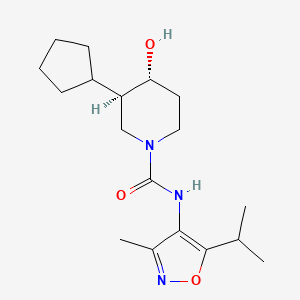![molecular formula C14H18N4O3 B7346543 (3S)-3-ethyl-4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1,4-diazepan-2-one](/img/structure/B7346543.png)
(3S)-3-ethyl-4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1,4-diazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-ethyl-4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1,4-diazepan-2-one is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of (3S)-3-ethyl-4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1,4-diazepan-2-one is not fully understood. However, it has been suggested that the compound may exert its biological activity through the modulation of various signaling pathways and enzymes involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3S)-3-ethyl-4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1,4-diazepan-2-one in lab experiments is its potential therapeutic applications. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in therapeutic settings.
Direcciones Futuras
There are several future directions for the study of (3S)-3-ethyl-4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1,4-diazepan-2-one. One direction is to investigate its potential as a drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anticancer agent. In addition, further studies are needed to elucidate its mechanism of action and optimize its therapeutic use.
Métodos De Síntesis
The synthesis of (3S)-3-ethyl-4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1,4-diazepan-2-one has been reported in the literature. The synthesis involves the reaction of 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol with ethyl 4-bromoacetoacetate to form the intermediate compound, which is then reacted with 1,2-diaminopropane to yield the final product.
Aplicaciones Científicas De Investigación
(3S)-3-ethyl-4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1,4-diazepan-2-one has been studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. In addition, it has been investigated for its potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
(3S)-3-ethyl-4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-2-10-13(19)15-6-4-7-18(10)9-12-16-17-14(21-12)11-5-3-8-20-11/h3,5,8,10H,2,4,6-7,9H2,1H3,(H,15,19)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQWNOORTUOCMJ-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1CC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)NCCCN1CC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R)-N-[3-(2-methoxyphenyl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide](/img/structure/B7346460.png)
![(2S,3S)-N-(4-fluorophenyl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7346468.png)
![[(1R,2R)-2-(2,4-difluorophenyl)cyclopropyl]-(1,1-dioxo-1,4-thiazepan-4-yl)methanone](/img/structure/B7346474.png)



![(2R,3R)-N-[2-(5-ethyltetrazol-1-yl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide](/img/structure/B7346514.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B7346517.png)
![N-ethyl-3-[[2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]acetyl]amino]benzamide](/img/structure/B7346525.png)
![(3R)-3-ethyl-4-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1,4-diazepan-2-one](/img/structure/B7346526.png)
![N-cyclohexyl-2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-methylacetamide](/img/structure/B7346537.png)
![2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7346540.png)
![2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7346548.png)
![N-(3,4-dichlorophenyl)-2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B7346558.png)